molecular formula C30H55NO10 B588005 De(cladinosyl) Clarithromycin CAS No. 118058-74-5

De(cladinosyl) Clarithromycin

Cat. No.: B588005
CAS No.: 118058-74-5
M. Wt: 589.8 g/mol
InChI Key: QTLYNHBYTKOXTE-FNAMOMDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

De(cladinosyl) Clarithromycin, also known as 3-O-Decladinosyl-6-O-methylerythromycin A, is a derivative of Clarithromycin, a macrolide antibiotic. This compound is characterized by the absence of the cladinosyl sugar moiety, which is present in the parent compound, Clarithromycin. This compound has a molecular formula of C30H55NO10 and a molecular weight of 589.76 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of De(cladinosyl) Clarithromycin involves the selective removal of the cladinosyl sugar moiety from Clarithromycin. This can be achieved through a series of chemical reactions, including hydrolysis and methylation. The process typically involves the use of strong acids or bases to cleave the glycosidic bond, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The production process is optimized to minimize waste and reduce production costs while maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions

De(cladinosyl) Clarithromycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

De(cladinosyl) Clarithromycin has several scientific research applications:

Mechanism of Action

De(cladinosyl) Clarithromycin exerts its effects by binding to the bacterial 50S ribosomal subunit, inhibiting peptidyl transferase activity. This interference with amino acid translocation during protein synthesis results in the inhibition of bacterial growth. The compound may exhibit bacteriostatic or bactericidal effects depending on the concentration and the specific bacterial strain .

Comparison with Similar Compounds

Similar Compounds

    Clarithromycin: The parent compound, which contains the cladinosyl sugar moiety.

    Erythromycin: Another macrolide antibiotic with a similar structure but different functional groups.

    Azithromycin: A macrolide antibiotic with a broader spectrum of activity.

Uniqueness

De(cladinosyl) Clarithromycin is unique due to the absence of the cladinosyl sugar moiety, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Clarithromycin. This structural difference can influence its antibacterial activity and its interaction with bacterial ribosomes .

Biological Activity

De(cladinosyl) clarithromycin is a derivative of clarithromycin, a well-known macrolide antibiotic. This compound has garnered attention due to its unique structural modifications and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and notable case studies.

Clarithromycin, and by extension its derivatives like this compound, primarily functions as a protein synthesis inhibitor . It binds to the 23S rRNA component of the 50S ribosomal subunit in bacteria, thereby inhibiting peptide translation. This action leads to bacteriostatic effects against a range of gram-positive and some gram-negative bacteria .

The removal of the cladinose sugar from clarithromycin alters its pharmacological profile. Studies suggest that while this modification may reduce certain cytotoxic properties, it can also enhance specific biological activities related to immune modulation and anti-inflammatory effects .

Antimicrobial Activity

This compound retains significant antimicrobial properties. It demonstrates efficacy against various pathogens, including:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes.
  • Gram-negative bacteria : Haemophilus influenzae and Moraxella catarrhalis.
  • Atypical pathogens : Mycoplasma pneumoniae and Chlamydia pneumoniae.

Table 1 summarizes the comparative antimicrobial activity of this compound against key pathogens:

PathogenActivity Level
Staphylococcus aureusBactericidal
Streptococcus pneumoniaeBacteriostatic
Haemophilus influenzaeBacteriostatic
Mycoplasma pneumoniaeBactericidal

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of clarithromycin derivatives. In particular, this compound has shown promise in reducing inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), which are often elevated in infectious and inflammatory conditions .

Case Studies

  • COVID-19 Treatment : A clinical trial investigated the effects of early administration of clarithromycin in patients with moderate COVID-19. Results indicated that early treatment was associated with improved clinical outcomes, including reduced inflammatory markers and viral load suppression . Although specific data on this compound was not provided, the findings suggest potential applicability for its derivatives.
  • Lower Respiratory Tract Infections : A multicenter trial compared modified-release formulations of clarithromycin with immediate-release forms in treating lower respiratory tract infections. Both formulations demonstrated equivalent clinical cure rates, suggesting that modifications like de(cladinosyl) could maintain efficacy while potentially improving tolerability due to altered pharmacokinetics .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties similar to those observed with standard clarithromycin:

  • Absorption : Well-absorbed with a bioavailability around 50%.
  • Protein Binding : Approximately 70% protein-bound.
  • Metabolism : Primarily metabolized by CYP3A4, leading to potential drug interactions.
  • Half-life : Approximately 3-4 hours, allowing for flexible dosing strategies.

Properties

CAS No.

118058-74-5

Molecular Formula

C30H55NO10

Molecular Weight

589.8 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,12,13-trihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C30H55NO10/c1-12-21-30(8,37)25(35)17(4)22(32)15(2)14-29(7,38-11)26(18(5)23(33)19(6)27(36)40-21)41-28-24(34)20(31(9)10)13-16(3)39-28/h15-21,23-26,28,33-35,37H,12-14H2,1-11H3/t15-,16-,17+,18+,19-,20+,21-,23+,24-,25-,26-,28+,29-,30-/m1/s1

InChI Key

QTLYNHBYTKOXTE-FNAMOMDESA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)OC)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)OC)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)OC)C)C)O)(C)O

Synonyms

3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)-6-O-methylerythromycin;  5-O-Desosaminyl-6-O-methylerythronolide A;  3-O-Decladinosyl-6-O-methylerythronolide A; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.